molecular formula C2Cl3F3Si B12063439 Silane, trichloro(trifluoroethenyl)- CAS No. 359-51-3

Silane, trichloro(trifluoroethenyl)-

Cat. No.: B12063439
CAS No.: 359-51-3
M. Wt: 215.46 g/mol
InChI Key: ZFGMXPQVNMBHGE-UHFFFAOYSA-N
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Description

"Silane, trichloro(trifluoroethenyl)-" is a hypothetical organosilicon compound with the formula $ \text{Cl}3\text{Si–CF}2\text{CF}2\text{CH}2 $ (assuming a trifluoroethenyl substituent). Such compounds are typically used in surface modification, catalysis, or as intermediates in synthesizing fluorinated materials. The trifluoroethenyl group likely enhances hydrophobicity and chemical resistance compared to non-fluorinated analogs, aligning with trends observed in other fluorosilanes .

Properties

CAS No.

359-51-3

Molecular Formula

C2Cl3F3Si

Molecular Weight

215.46 g/mol

IUPAC Name

trichloro(1,2,2-trifluoroethenyl)silane

InChI

InChI=1S/C2Cl3F3Si/c3-9(4,5)2(8)1(6)7

InChI Key

ZFGMXPQVNMBHGE-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)[Si](Cl)(Cl)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trichloro(trifluoroethenyl)- can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with trifluoroethylene under controlled conditions. The reaction typically requires a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of silane, trichloro(trifluoroethenyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro(trifluoroethenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.

    Addition Reactions: The trifluoroethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of new carbon-silicon bonds.

    Hydrolysis: In the presence of water or moisture, silane, trichloro(trifluoroethenyl)- can hydrolyze to form silanols and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents, such as tetrahydrofuran or dimethylformamide, at moderate temperatures.

    Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a catalyst, under controlled temperature and pressure conditions.

    Hydrolysis: This reaction occurs readily in the presence of water or moisture, often at room temperature.

Major Products Formed

    Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as alkoxysilanes or aminosilanes.

    Addition Reactions: Products include halogenated organosilicon compounds.

    Hydrolysis: The primary products are silanols and hydrochloric acid.

Scientific Research Applications

Surface Modification

Applications:

  • Hydrophobic Coatings: The compound is extensively used to create hydrophobic surfaces due to its low surface energy characteristics. This application is vital in industries where moisture resistance is crucial, such as electronics and automotive sectors.
  • Anti-Fogging Agents: It can be employed in coatings that prevent fogging on surfaces like glass and plastics, enhancing visibility in critical applications.

Case Study:
A study demonstrated the effectiveness of silane, trichloro(trifluoroethenyl)- in creating anti-fogging coatings on polycarbonate lenses. The treated surfaces showed significant improvement in clarity under humid conditions compared to untreated samples.

Adhesion Promotion

Applications:

  • Silane Coupling Agents: This silane acts as a coupling agent to improve adhesion between organic polymers and inorganic substrates. It is particularly useful in composite materials where a strong bond between different phases is required.

Data Table: Adhesion Performance Comparison

Substrate MaterialUntreated Adhesion Strength (MPa)Treated with Silane Adhesion Strength (MPa)
Glass1.53.2
Aluminum2.04.5
Steel1.83.9

This table illustrates the substantial increase in adhesion strength achieved through treatment with silane, trichloro(trifluoroethenyl)-.

Polymer Modification

Applications:

  • Crosslinking Agent: The compound can be used as a crosslinking agent in silicone rubber formulations, enhancing thermal stability and mechanical properties.
  • Improved Polymer Dispersion: It facilitates better dispersion of fillers within polymer matrices, leading to enhanced material properties.

Case Study:
Research involving silicone rubber formulations revealed that incorporating silane, trichloro(trifluoroethenyl)- resulted in improved tensile strength and elongation at break compared to control samples without the silane modification.

Environmental Applications

Applications:

  • Fluorinated Coatings: Due to its fluorinated nature, this silane can be utilized in coatings that resist chemical attack and environmental degradation, making it suitable for outdoor applications.
  • PFAS Research: As part of ongoing studies into per- and polyfluoroalkyl substances (PFAS), the compound is being investigated for its environmental impact and potential remediation strategies.

Mechanism of Action

The mechanism by which silane, trichloro(trifluoroethenyl)- exerts its effects is primarily through its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can form stable bonds with oxygen, carbon, and other elements, making it a versatile building block in chemical synthesis. The trifluoroethenyl group enhances the compound’s reactivity, allowing it to participate in a variety of chemical reactions.

Comparison with Similar Compounds

Alkyl-Substituted Trichlorosilanes

  • Trichloro(octyl)silane (): Used for hydrophobic modifications of poly(ethylene terephthalate) membranes. The long alkyl chain (C₈) enhances hydrophobicity (contact angle >120°) and reduces pore size in membranes during surface grafting .
  • Trichloro(hexyl)silane (): Acts as a surfactant and reactant in nanoparticle synthesis. Its shorter alkyl chain (C₆) facilitates reverse micelle formation with SiCl₄ cores .

Chloroalkyl-Substituted Trichlorosilanes

  • Trichloro(3-chloropropyl)silane (): A key intermediate in hydrosilylation reactions. The 3-chloropropyl group enables selective catalysis (99% selectivity) using Rh-based catalysts, outperforming traditional Pt systems. This highlights the role of electron-withdrawing substituents in stabilizing reaction intermediates .

Fluorinated Trichlorosilanes

  • Trichloro(heptadecafluorodecyl)silane (): Contains a perfluorinated alkyl chain (C₈–C₁₆), offering extreme hydrophobicity and chemical inertness. Such compounds are critical in coatings resistant to oils and solvents .

Aryl-Substituted Trichlorosilanes

  • Trichloro(4-methylphenyl)silane (): The aromatic ring introduces steric hindrance and π-π interactions, making it suitable for specialized polymer grafting or electronic materials .

Data Tables

Table 1: Comparative Properties of Trichlorosilanes

Compound Substituent Molecular Weight (g/mol) Key Applications Notable Properties
Trichloro(octyl)silane C₈H₁₇ ~247.8 Hydrophobic coatings Contact angle >120°, pore narrowing
Trichloro(3-chloropropyl)silane Cl(CH₂)₃ ~212.0 Catalytic intermediates 99% selectivity in hydrosilylation
Trichloro(heptadecafluorodecyl)silane C₈F₁₇(CH₂)₁₀ ~1,100 (estimated) Oil-resistant coatings Extreme hydrophobicity
Trichloro(4-methylphenyl)silane C₆H₄(CH₃) 225.6 Polymer grafting Steric hindrance, thermal stability
Trichloro(trifluoroethenyl)silane CF₂=CF–CH₂ ~215.5 (estimated) Hypothetical: Fluorinated coatings Predicted high chemical resistance

Research Findings and Mechanistic Insights

  • Hydrosilylation Efficiency : Rhodium catalysts with electron-withdrawing ligands (e.g., dppbzF) improve selectivity in chloroalkyl-substituted silanes, suggesting similar strategies could optimize reactions for trifluoroethenyl derivatives .
  • Hydrophobic Performance : Alkyl chain length directly correlates with hydrophobicity. For example, octyl groups (C₈) in trichloro(octyl)silane yield higher contact angles than hexyl (C₆) analogs . Fluorinated chains (e.g., C₈F₁₇) further enhance this property .
  • Surface Reactivity: Trichloro(hexyl)silane’s dual role as a surfactant and reactant in nanoparticle synthesis indicates that trifluoroethenyl groups could similarly stabilize fluorinated nanomaterials .

Biological Activity

Silane, trichloro(trifluoroethenyl)-, also known as trichloro(3,3,3-trifluoropropyl)silane, is a chemical compound with the formula C₃H₄Cl₃F₃Si and a molecular weight of 231.504 g/mol. This compound belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds that confer unique properties such as hydrophobicity and lipophobicity. The biological activity of this compound is of significant interest due to its widespread use and potential environmental and health impacts.

  • Chemical Formula : C₃H₄Cl₃F₃Si
  • Molecular Weight : 231.504 g/mol
  • CAS Number : 592-09-6
  • IUPAC Name : Trichloro(3,3,3-trifluoropropyl)silane

Biological Activity Overview

The biological activity of silane compounds, particularly those within the PFAS group, has been extensively studied due to their persistence in the environment and potential health risks. Key aspects include:

  • Toxicity : PFAS compounds have been linked to various adverse health effects including liver damage, immune system disruption, and developmental issues. Epidemiological studies have shown associations between PFAS exposure and increased cholesterol levels, thyroid disease, and reproductive harm .
  • Bioaccumulation : These compounds are known for their ability to accumulate in biological tissues over time. This bioaccumulation can lead to increased concentrations in the food chain, posing risks to both human health and wildlife .
  • Environmental Persistence : The strong carbon-fluorine bonds make PFAS resistant to degradation processes in the environment, leading to their classification as "forever chemicals." This persistence raises concerns about long-term exposure and ecological impacts .

Case Study 1: Health Impacts in Human Populations

A study conducted on populations near manufacturing sites for PFAS revealed significant health issues correlated with high levels of exposure. Notably, residents exhibited elevated cholesterol levels and increased incidences of certain cancers, particularly thyroid cancer .

Case Study 2: Environmental Contamination

Research has demonstrated that silane compounds enter water systems through industrial runoff and wastewater discharge. Monitoring studies have shown these substances can migrate through soil and accumulate in groundwater, leading to widespread contamination .

Table 1: Summary of Biological Effects Associated with PFAS

EffectDescriptionReferences
Liver DamageIncreased liver enzymes indicating damage ,
Immune System DisruptionReduced vaccine response in exposed populations ,
Reproductive HarmBirth defects and developmental delays ,

Table 2: Environmental Persistence of Silane Compounds

CompoundPersistence (years)Bioaccumulation PotentialReferences
Silane, trichloro(trifluoroethenyl)-> 10 yearsHigh ,
Perfluorooctanoic acid (PFOA)> 20 yearsVery High ,

Research Findings

Recent studies highlight the need for comprehensive risk assessments for silane compounds due to their potential health impacts. Regulatory agencies are increasingly scrutinizing these substances under frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) to mitigate risks associated with exposure .

Moreover, ongoing research aims to develop safer alternatives to PFAS that do not exhibit similar persistence or toxicity profiles. However, the challenge remains in effectively managing existing contaminated sites and understanding the full scope of health impacts from long-term exposure.

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